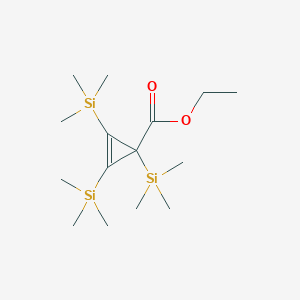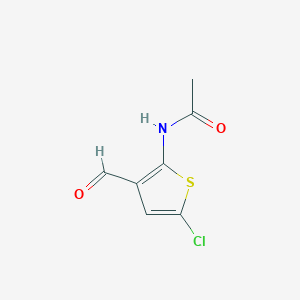
Acetamide, N-(5-chloro-3-formyl-2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is a chemical compound with the molecular formula C7H6ClNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Amines, thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: 5-chloro-2-thiophenecarboxylic acid.
Reduction: 5-chloro-3-hydroxymethyl-2-thienylacetamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s thiophene ring structure makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(5-formyl-2-thienyl)-: Similar structure but lacks the chlorine atom.
Acetamide, N-(5-bromo-3-formyl-2-thienyl)-: Similar structure with a bromine atom instead of chlorine.
Acetamide, N-(5-methyl-3-formyl-2-thienyl)-: Similar structure with a methyl group instead of chlorine.
Uniqueness
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins compared to its analogs .
Eigenschaften
CAS-Nummer |
679794-81-1 |
|---|---|
Molekularformel |
C7H6ClNO2S |
Molekulargewicht |
203.65 g/mol |
IUPAC-Name |
N-(5-chloro-3-formylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClNO2S/c1-4(11)9-7-5(3-10)2-6(8)12-7/h2-3H,1H3,(H,9,11) |
InChI-Schlüssel |
CIURMBQNGJVHMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(S1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


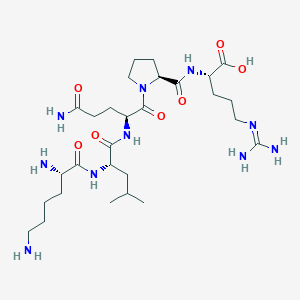
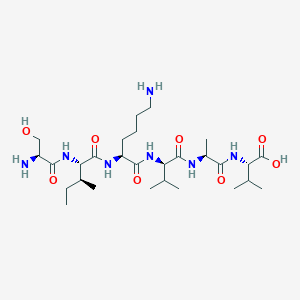
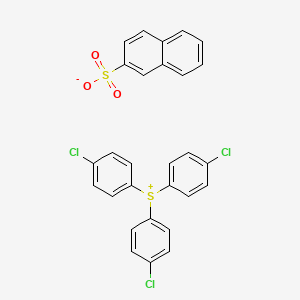
![N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine](/img/structure/B12536633.png)
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
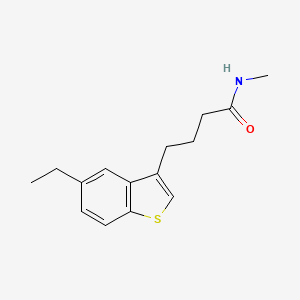

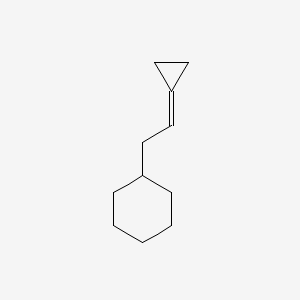
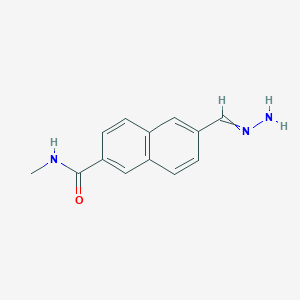
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

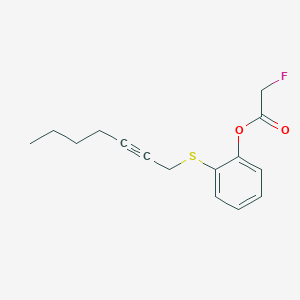
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
